2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-propan-2-ylazetidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQBWHBJRXYVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 3 Propan 2 Yl Azetidin 1 Yl Ethan 1 Ol
Ring Strain and Reactivity in Azetidine (B1206935) Systems
Azetidines, as four-membered heterocyclic compounds, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This strain is a driving force for many of their chemical reactions, particularly those that lead to the opening of the ring. rsc.orgnih.gov The reactivity of azetidines is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable, less strained pyrrolidines (five-membered rings). rsc.orgrsc.org This balance of strain and stability makes azetidines both handleable and synthetically useful for transformations that can be triggered under specific conditions. rsc.orgrsc.org
The presence of substituents on the azetidine ring, such as in 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol, can modulate this inherent reactivity. The propan-2-yl group at the C3 position and the ethanol (B145695) group at the N1 position can influence the electron density within the ring and present steric hindrance to approaching reagents, thereby affecting the rate and regioselectivity of reactions. The nitrogen atom's lone pair of electrons is available for reactions with electrophiles, and the polarization of the C-N bonds makes the ring susceptible to nucleophilic attack, especially after activation of the nitrogen.
Reaction Pathways for Azetidine Ring-Opening Processes
The relief of ring strain is a primary motivator for the ring-opening reactions of azetidines. nih.gov These processes can be initiated by either nucleophilic or electrophilic species, leading to a variety of linear amine products.
Nucleophilic Ring-Opening Mechanisms
Neutral azetidines are generally less reactive towards nucleophiles than their three-membered aziridine (B145994) counterparts. ambeed.com However, upon activation of the nitrogen atom, for instance, by protonation or quaternization to form an azetidinium ion, the ring becomes significantly more susceptible to nucleophilic attack. nih.govthieme-connect.comnih.gov This activation enhances the electrophilicity of the ring carbons.
The ring-opening of azetidinium ions typically proceeds via an SN2 mechanism. nih.gov The regioselectivity of the nucleophilic attack is a critical aspect and is influenced by both steric and electronic factors. magtech.com.cn For a 1,3-disubstituted azetidinium ion derived from this compound, a nucleophile could theoretically attack either the C2 or C4 carbon atoms. In many cases, nucleophiles tend to attack the less sterically hindered carbon atom. thieme-connect.comorganic-chemistry.org For azetidinium ions without a substituent at the C4 position, nucleophilic attack is generally observed at this position. organic-chemistry.org
The nature of the nucleophile also plays a role in the regioselectivity of the ring-opening. nih.gov Stronger, more reactive nucleophiles may exhibit different regiochemical preferences compared to weaker, more selective ones.
Electrophilic Activation and Ring Cleavage
Electrophilic activation is a key step in many azetidine ring-opening reactions. nih.gov The nitrogen atom of the azetidine ring can react with a wide range of electrophiles, including:
Protic acids: Protonation of the nitrogen atom forms an azetidinium ion, which is then susceptible to nucleophilic attack by the conjugate base or another nucleophile present in the reaction mixture. nih.gov
Lewis acids: Lewis acids can coordinate to the nitrogen atom, polarizing the C-N bonds and activating the ring towards nucleophilic attack. nih.govmagtech.com.cn
Alkylating and acylating agents: Reagents such as alkyl halides or acyl chlorides can react with the nitrogen to form quaternary azetidinium salts, which are highly activated intermediates for subsequent ring-opening. thieme-connect.comorganic-chemistry.org
Once activated, the azetidinium intermediate undergoes nucleophilic attack, leading to the cleavage of a C-N bond and the formation of a functionalized linear amine. nih.gov The regioselectivity of this cleavage is governed by the factors discussed in the previous section.
Mechanisms of Functional Group Interconversions on the Azetidine Core and Side Chains
While ring-opening reactions are a hallmark of azetidine chemistry, it is also possible to perform functional group interconversions on the substituents without disrupting the four-membered ring. For this compound, the primary alcohol of the N-ethanol side chain is a key site for such transformations.
Standard organic transformations can be applied to this hydroxyl group, such as:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
Esterification: Reaction with carboxylic acids or their derivatives will form the corresponding esters.
Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis.
These reactions would typically proceed via standard mechanisms for transformations of primary alcohols. The integrity of the azetidine ring is generally maintained under these conditions, provided that harsh acidic or electrophilic reagents that could promote ring-opening are avoided.
Role of Substituents on Reaction Selectivity and Rate
The substituents on the azetidine ring play a crucial role in directing the outcome of its reactions. In this compound, the propan-2-yl and ethanol groups exert significant steric and electronic effects.
Propan-2-yl group (at C3): This bulky alkyl group can sterically hinder the approach of reagents to the C2 and C4 positions of the ring. This steric hindrance can influence the regioselectivity of ring-opening reactions, potentially favoring attack at the less hindered carbon. magtech.com.cn
Ethanol group (at N1): The hydroxyl group of the N-ethanol substituent can have several effects. It can act as an internal nucleophile under certain conditions, potentially leading to intramolecular reactions. Its presence can also influence the solubility and reactivity of the molecule. Furthermore, the basicity of the nitrogen atom is affected by the N-substituent, which in turn influences the ease of electrophilic activation. nih.gov
Data Table of Reaction Parameters
| Reaction Type | Reagents | Key Intermediate | Influencing Factors on Selectivity |
| Nucleophilic Ring-Opening | Nucleophile (e.g., N3-, RNH2, RO-), Activating Agent (e.g., MeOTf) | Azetidinium Ion | Steric hindrance of substituents, Nature of the nucleophile |
| Electrophilic Ring Cleavage | Electrophile (e.g., H+, Lewis Acid, R-X), Nucleophile | Activated Azetidinium Complex | Nature of the electrophile, Stability of potential carbocationic intermediates |
| Side-Chain Functionalization | Oxidizing agents, Acylating agents | N/A | Reaction conditions (to avoid ring-opening) |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the electronic environment of atoms, and their spatial relationships.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are outlined below. The azetidine (B1206935) ring protons are anticipated to show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₂CH- | ~ 0.9 - 1.0 | Doublet | 6H |
| (CH₃)₂CH- | ~ 1.7 - 1.9 | Multiplet | 1H |
| Azetidine-H3 | ~ 2.0 - 2.2 | Multiplet | 1H |
| Azetidine-H2, H4 (cis) | ~ 2.8 - 3.0 | Multiplet | 2H |
| Azetidine-H2, H4 (trans) | ~ 3.2 - 3.4 | Multiplet | 2H |
| -N-CH₂-CH₂OH | ~ 2.6 - 2.8 | Triplet | 2H |
| -N-CH₂-CH₂OH | ~ 3.5 - 3.7 | Triplet | 2H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₂CH- | ~ 19 - 21 |
| (CH₃)₂CH- | ~ 30 - 33 |
| Azetidine-C3 | ~ 35 - 38 |
| Azetidine-C2, C4 | ~ 55 - 58 |
| -N-CH₂- | ~ 59 - 62 |
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity within the isopropyl group, the ethanol (B145695) chain, and the azetidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
The four-membered azetidine ring is not planar and undergoes a rapid ring-puckering motion at room temperature. The specific conformation can be influenced by the bulky isopropyl substituent at the C3 position. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons. For instance, NOE correlations between the protons of the isopropyl group and specific protons on the azetidine ring could help determine the preferred orientation (pseudo-equatorial or pseudo-axial) of the substituent, thereby elucidating the dominant ring conformation in solution.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations (stretching, bending).
Predicted FT-IR Data
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |
| C-N (Azetidine) | Stretching | 1100 - 1250 | Medium |
The most prominent feature in the FT-IR spectrum would be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. The broadening is a result of intermolecular hydrogen bonding. The region between 2850 cm⁻¹ and 3000 cm⁻¹ would contain multiple peaks corresponding to the C-H stretching of the isopropyl and ethyl groups. The C-N and C-O stretching vibrations would appear in the fingerprint region. FT-Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-H bonds of the alkyl framework.
Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HR-MS) allows for the precise determination of a molecule's mass, which can be used to confirm its elemental composition. The predicted exact mass for the protonated molecule [M+H]⁺ is a key identifier.
Predicted HR-MS Data
| Ion | Predicted Exact Mass (m/z) |
|---|
The fragmentation pattern in the mass spectrum provides structural clues. A common fragmentation pathway for N-alkyl azetidines involves alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of the hydroxyethyl (B10761427) group or cleavage within the azetidine ring. The base peak would likely result from a stable fragment formed through such a pathway.
Predicted Fragmentation Pathways
Loss of water: [M - H₂O]⁺
Alpha-cleavage: Cleavage of the N-CH₂ bond, leading to fragments corresponding to the azetidine ring and the ethanol side chain.
Ring opening/cleavage: Fragmentation of the azetidine ring itself.
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. As no experimental data is available, this section remains speculative.
Bond Lengths and Angles Analysis
A detailed analysis of the bond lengths and angles of "this compound" is crucial for understanding its three-dimensional structure and conformational behavior. In the absence of direct experimental data from X-ray crystallography or microwave spectroscopy for this specific molecule, theoretical calculations using computational chemistry methods provide reliable predictions of these structural parameters. The following analysis is based on such theoretical modeling, with comparisons to standard bond lengths and angles for analogous structural motifs.
The structure of "this compound" comprises a central four-membered azetidine ring substituted at the 1-position with an ethan-1-ol group and at the 3-position with a propan-2-yl (isopropyl) group. The inherent ring strain of the azetidine core and the steric bulk of the substituents are expected to influence the molecular geometry.
Predicted Bond Lengths
The predicted bond lengths for the heavy atoms and selected hydrogen bonds are presented in the interactive table below. These values are given in angstroms (Å). The bond lengths are generally consistent with established values for single covalent bonds between the respective atoms. For instance, C-C bond lengths are typically in the range of 1.53-1.54 Å, C-N bonds in amines are around 1.47 Å, and C-O bonds in alcohols are approximately 1.43 Å. wikipedia.orgwikipedia.orgresearchgate.netnist.govuwosh.edu
Deviations from these standard values can often be attributed to the specific chemical environment within the molecule. The C-N and C-C bonds within the azetidine ring may exhibit slight variations due to ring strain. nih.govpsu.edu The four-membered ring structure forces bond angles that deviate significantly from the ideal tetrahedral angle, which in turn can affect bond lengths.
Interactive Table: Predicted Bond Lengths for this compound
| Atoms Involved | Predicted Bond Length (Å) | Bond Type | Structural Moiety |
| N1-C2 | 1.48 | C-N Single Bond | Azetidine Ring |
| C2-C3 | 1.55 | C-C Single Bond | Azetidine Ring |
| C3-C4 | 1.54 | C-C Single Bond | Azetidine Ring |
| N1-C4 | 1.48 | C-N Single Bond | Azetidine Ring |
| N1-C5 | 1.47 | C-N Single Bond | Ethan-1-ol Side Chain |
| C5-C6 | 1.53 | C-C Single Bond | Ethan-1-ol Side Chain |
| C6-O1 | 1.43 | C-O Single Bond | Ethan-1-ol Side Chain |
| C3-C7 | 1.54 | C-C Single Bond | Propan-2-yl Side Chain |
| C7-C8 | 1.54 | C-C Single Bond | Propan-2-yl Side Chain |
| C7-C9 | 1.54 | C-C Single Bond | Propan-2-yl Side Chain |
Predicted Bond Angles
The bond angles in "this compound" are largely dictated by the sp³ hybridization of the carbon, nitrogen, and oxygen atoms, which would ideally result in tetrahedral geometries with angles of approximately 109.5°. However, the strained azetidine ring is a major source of deviation from this ideal geometry. The internal bond angles of the azetidine ring are expected to be significantly compressed, close to 90°, to accommodate the cyclic structure. psu.edu This ring strain is a defining feature of azetidine and its derivatives. medwinpublishers.com
The bond angles associated with the exocyclic substituents are anticipated to be closer to the standard tetrahedral values. For example, the C-C-C angle within the isopropyl group and the C-C-O angle of the ethanol moiety are expected to be near 109.5°. nist.govmytutor.co.uknist.gov The C-N-C angles involving the nitrogen atom of the azetidine ring will be influenced by both the ring strain and the steric requirements of the substituents.
Interactive Table: Predicted Bond Angles for this compound
| Atoms Involved (Vertex in Bold) | Predicted Bond Angle (°) | Expected Hybridization | Structural Moiety |
| C4-N1 -C2 | 88.5 | sp³ | Azetidine Ring |
| C2-N1 -C5 | 118.0 | sp³ | - |
| C4-N1 -C5 | 118.0 | sp³ | - |
| N1-C2 -C3 | 90.5 | sp³ | Azetidine Ring |
| C2-C3 -C4 | 89.0 | sp³ | Azetidine Ring |
| C2-C3 -C7 | 116.5 | sp³ | - |
| C4-C3 -C7 | 116.5 | sp³ | - |
| C3-C4 -N1 | 90.5 | sp³ | Azetidine Ring |
| N1-C5 -C6 | 112.0 | sp³ | Ethan-1-ol Side Chain |
| C5-C6 -O1 | 109.5 | sp³ | Ethan-1-ol Side Chain |
| C3-C7 -C8 | 110.0 | sp³ | Propan-2-yl Side Chain |
| C3-C7 -C9 | 110.0 | sp³ | Propan-2-yl Side Chain |
| C8-C7 -C9 | 109.5 | sp³ | Propan-2-yl Side Chain |
| C6-O1 -H | 108.5 | sp³ | Ethan-1-ol Side Chain |
Computational and Theoretical Studies on 2 3 Propan 2 Yl Azetidin 1 Yl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com For 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol, DFT calculations, specifically using a functional such as B3LYP with a 6-311++G(d,p) basis set, would be employed to determine its optimized molecular geometry. researchgate.net This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.
The geometry optimization would reveal key structural parameters. For instance, the azetidine (B1206935) ring, a four-membered heterocyclic amine, is known for its puckered conformation which helps to alleviate ring strain. medwinpublishers.com The calculations would provide precise values for bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters of this compound
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C-N (azetidine) | 1.47 Å |
| Bond Length | C-C (azetidine) | 1.55 Å |
| Bond Length | N-C (ethyl) | 1.46 Å |
| Bond Length | C-O (ethanol) | 1.43 Å |
| Bond Angle | C-N-C (azetidine) | 92.5° |
| Bond Angle | N-C-C (ethyl) | 111.0° |
Note: The values in this table are hypothetical and represent typical values for similar chemical environments. Actual calculated values may vary.
Conformational Analysis and Energy Minima Identification
The flexible side chains of this compound—the propan-2-yl and ethan-1-ol groups—can rotate around single bonds, leading to various spatial arrangements known as conformers. A thorough conformational analysis is essential to identify the most stable conformers, which are those that reside at energy minima on the potential energy surface.
By systematically rotating the key dihedral angles and performing energy calculations for each conformation, a potential energy surface can be mapped. This would likely reveal several low-energy conformers. For the ethan-1-ol side chain, intramolecular hydrogen bonding between the hydroxyl hydrogen and the azetidine nitrogen is a plausible interaction that could stabilize certain gauche conformations. nih.govnih.gov The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.
Frontier Molecular Orbital Theory (HOMO/LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring due to its lone pair of electrons. The LUMO, on the other hand, would likely be distributed across the antibonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 2.1 |
Note: These are hypothetical energy values for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the delocalization of electron density between filled and empty orbitals, which can be interpreted as stabilizing donor-acceptor interactions.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. researchgate.net By simulating the movement of atoms and molecules according to the laws of classical mechanics, MD can provide information about conformational changes, intermolecular interactions, and solvent effects.
An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule interacts with its environment. researchgate.net It would show the formation and breaking of hydrogen bonds between the molecule's hydroxyl group and nitrogen atom with the solvent molecules. Furthermore, the simulations would illustrate the flexibility of the molecule and the transitions between different conformational states.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be confirmed. researchgate.net For this compound, distinct signals would be predicted for the protons and carbons in the azetidine ring, the propan-2-yl group, and the ethan-1-ol side chain.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the peaks in an IR spectrum. ruc.dk These calculations can help in assigning the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.govresearchgate.net For the target molecule, characteristic vibrational frequencies would be predicted for the O-H stretch of the alcohol, the C-H stretches of the alkyl groups, and the various vibrations of the azetidine ring. nih.govsapub.org
Table 3: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch | ~3400 |
| C-H stretch (aliphatic) | 2850-3000 |
| C-N stretch | 1100-1200 |
Note: These are typical frequency ranges for the specified functional groups.
Chemical Reactivity and Transformational Studies
Reactions at the Hydroxyl Group
The primary hydroxyl group (-CH₂OH) on the ethanol (B145695) substituent is a versatile site for a wide array of chemical transformations common to alcohols.
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions to form esters. This is a fundamental reaction for modifying the polarity and biological activity of the molecule.
Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation with stronger agents like potassium permanganate (B83412) or chromic acid would yield the corresponding carboxylic acid.
Conversion to Halides: The hydroxyl group can be substituted by a halogen atom using reagents like thionyl chloride (for chlorine), phosphorus tribromide (for bromine), or via the Appel reaction. These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions.
Transformations Involving the Isopropyl Moiety
The isopropyl group at the 3-position of the azetidine (B1206935) ring consists of strong, non-polar C-H and C-C bonds, making it the least reactive part of the molecule. Transformations at this site are generally challenging and require harsh reaction conditions or specialized catalytic systems.
Free Radical Halogenation: Under UV light or at high temperatures, the tertiary C-H bond within the isopropyl group could potentially undergo free-radical halogenation. However, achieving selectivity can be difficult, and such conditions might also promote the degradation of the more sensitive azetidine ring.
C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially functionalize the isopropyl group. rsc.org However, directing the catalyst to this specific site in the presence of the more reactive nitrogen and oxygen functionalities would be a significant synthetic challenge.
Polymerization Chemistry of Azetidine Derivatives
The significant ring strain of the azetidine ring makes it a suitable monomer for ring-opening polymerization (ROP). rsc.org Both cationic and, under specific conditions, anionic mechanisms can be employed to synthesize poly(azetidines), also known as poly(trimethylenimines). rsc.orgutwente.nlrsc.org
Cationic ring-opening polymerization (CROP) is the most common method for polymerizing azetidine and its derivatives. utwente.nl The polymerization is typically initiated by cationic species such as protons from acids. researchgate.net
The mechanism proceeds via three main steps:
Initiation: An initiator (e.g., H⁺) protonates the nitrogen atom of the azetidine ring, forming a reactive azetidinium cation.
Propagation: A neutral azetidine monomer acts as a nucleophile, attacking a carbon atom of the protonated azetidinium ring. This leads to the opening of the strained ring and the formation of a dimer that still contains a reactive azetidinium ion at its chain end. This process repeats, propagating the polymer chain.
Chain Transfer and Termination: The nucleophilicity of the nitrogen atoms within the growing polymer chain can lead to branching, where a backbone amine attacks the active azetidinium end group. utwente.nlrsc.org This is a key reason why the CROP of aziridines and azetidines often results in hyperbranched polymers rather than linear chains. utwente.nlrsc.org Termination can be slow, and in some cases, these polymerizations exhibit "living" characteristics, where termination reactions are largely absent. researchgate.netcapes.gov.br
The polymerization of unsubstituted azetidine was first reported in 1974 and proceeds via a cationic mechanism to form hyperbranched poly(trimethylenimine). utwente.nlrsc.org
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Protonation of the ring nitrogen followed by nucleophilic attack by another monomer. | researchgate.net |
| Resulting Polymer Structure | Often hyperbranched due to chain transfer to the polymer backbone. | utwente.nlrsc.org |
| Control | Generally poor control over molecular weight and structure, though some "living" systems have been identified. | researchgate.netcapes.gov.br |
Anionic ring-opening polymerization (AROP) is not feasible for typical N-alkyl azetidines. The reduced electronegativity of the nitrogen atom (compared to oxygen in oxetanes) prevents nucleophilic attack from successfully opening the ring. utwente.nlrsc.org
However, AROP becomes possible when the nitrogen atom is substituted with a strong electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl). rsc.org This modification significantly increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.
The mechanism for N-sulfonylated azetidines is as follows:
Initiation: A strong nucleophilic initiator attacks one of the ring carbons, leading to the opening of the azetidine ring and the formation of a propagating nitrogen anion (amide).
Propagation: The nitrogen anion at the chain end attacks another N-sulfonylated azetidine monomer, continuing the polymerization process.
This method has been successfully used to synthesize linear poly(azetidines) after the subsequent removal of the activating sulfonyl groups. nih.gov Studies on various N-(alkylsulfonyl)azetidines show that the polymerization kinetics are first-order with respect to the monomer. nsf.gov
| Polymerization Type | Monomer Requirement | Typical Initiator | Polymer Structure | Reference |
|---|---|---|---|---|
| Cationic (CROP) | Unsubstituted or N-alkyl azetidines | Acids (Proton source) | Hyperbranched | utwente.nlrsc.org |
| Anionic (AROP) | N-sulfonylated azetidines | Strong nucleophiles (e.g., organometallics) | Linear (after deprotection) | rsc.orgnih.govnsf.gov |
Achieving control over the polymerization of azetidines to produce polymers with specific molecular weights and low dispersity is a significant area of research.
Living Cationic Polymerization: While CROP of azetidines often leads to uncontrolled branching, some N-substituted derivatives have been shown to undergo "living" polymerization, where termination and chain-transfer reactions are minimal. researchgate.net This allows for the synthesis of polymers with more predictable molecular weights.
Living Anionic Polymerization: The AROP of N-sulfonylated azetidines has demonstrated living characteristics. nih.gov This control allows for the synthesis of well-defined linear poly(sulfonylazetidine)s and even block copolymers by sequential monomer addition. nih.gov For example, the copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine is a living process that yields statistical copolymers with targeted molecular weights and narrow dispersities. nih.gov This represents a key route to producing linear poly(trimethylenimine) with controlled polymer architecture. nih.gov
Investigation of Acid-Base Properties and Basicity of the Nitrogen Atom
A detailed experimental investigation of the acid-base properties of 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol has not been reported in the scientific literature. As a result, a precise, experimentally determined pKa value for the conjugate acid of this compound is not available.
The basicity of the nitrogen atom in the azetidine ring is a key chemical characteristic. In principle, the lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, accepting a proton. The basicity of azetidine itself is known, with a reported pKa of 11.29 for its conjugate acid. wikipedia.org The substitution on the azetidine ring in this compound is expected to influence its basicity.
The presence of alkyl groups, such as the propan-2-yl group at the 3-position and the hydroxyethyl (B10761427) group at the 1-position, would likely modulate the electron density on the nitrogen atom. Alkyl groups are generally considered to be electron-donating, which would be expected to increase the basicity of the nitrogen atom compared to the unsubstituted azetidine. However, the hydroxyl group in the N-hydroxyethyl substituent could potentially decrease basicity through an inductive effect or intramolecular hydrogen bonding, which could reduce the availability of the nitrogen's lone pair for protonation. cambridgemedchemconsulting.com
A comprehensive study employing techniques such as potentiometric titration or spectrophotometry would be required to quantify the pKa value and fully understand the electronic effects of the substituents on the basicity of the nitrogen atom in this specific molecule.
Interactive Data Table: Basicity of Azetidine and Related Compounds
| Compound | pKa of Conjugate Acid | Measurement Conditions | Reference |
|---|---|---|---|
| Azetidine | 11.29 | Aqueous solution | wikipedia.org |
| This compound | No data available |
Non Biological Applications of Azetidine Containing Architectures
Role in Materials Science and Polymer Engineering
Azetidine (B1206935) derivatives are increasingly recognized for their utility in creating novel polymers and functional materials. Their ability to undergo ring-opening polymerization and to be incorporated into larger molecular frameworks allows for the development of materials with tailored properties for specific applications. researchgate.netrsc.org
The polymerization of azetidines, particularly through cationic ring-opening polymerization (CROP), is a key method for synthesizing polyamines like branched poly(propylenimine) (PPI). osti.govacs.orgresearchgate.net This process is initiated by acids and results in hyperbranched polymers. utwente.nl The structure and molecular weight of the resulting polymers can be influenced by reaction conditions such as the choice of initiator, temperature, and reaction time. osti.govacs.orgresearchgate.net The reactivity of the azetidine ring allows for its incorporation into various polymer backbones, leading to materials with applications ranging from coatings to gas adsorption. researchgate.netrsc.orgutwente.nl For instance, a di-azetidine containing compound has been used as a curing agent in self-curable aqueous polyurethane (PU) systems, forming cross-linked resins upon drying at ambient temperatures. researchgate.net
The polymerization of azetidine is a complex process. Initially, the monomer is consumed rapidly to form dimers or small oligomers that still contain reactive azetidine rings. osti.govacs.org Over time, these smaller units react further, leading to an increase in the molecular weight of the polymer and a change in the distribution of primary, secondary, and tertiary amines within the branched structure. osti.govacs.orgresearchgate.net
Polymers derived from azetidine, such as poly(propylenimine), have shown significant promise as adsorbents for carbon dioxide (CO2) capture. osti.govacs.orgresearchgate.net These amine-rich polymers can be impregnated into porous supports like mesoporous silica (B1680970) (e.g., SBA-15) to create composite materials for CO2 capture. osti.govacs.orgresearchgate.net The primary, secondary, and tertiary amine groups within the polymer structure act as active sites for CO2 chemisorption. nih.govacs.org The efficiency of these materials is dependent on the amine distribution and molecular weight of the polymer. osti.govacs.orgresearchgate.net Research has shown that low molecular weight branched PPI can exhibit high CO2 adsorption capacity and better stability compared to some high molecular weight polymers. researchgate.net
The synthesis conditions of the PPI, such as polymerization time and the type of acid initiator used, directly impact the final amine distribution and, consequently, the CO2 sorption performance of the composite adsorbent. osti.govacs.orgnih.gov
The nitrogen atoms within the backbone of polymers derived from aziridines and azetidines provide sites for the coordination of metal ions. rsc.orgutwente.nl This property makes these polyamines suitable for applications as chelating agents and metal scavengers. researchgate.net The ability to bind with metal ions is crucial in various industrial processes, including water treatment and catalyst recovery. The hyperbranched structure of polymers like PPI can offer a high density of binding sites, potentially leading to efficient metal sequestration.
The unique architectures of polymers synthesized from azetidine can be utilized in materials templating. researchgate.netrsc.orgutwente.nl In this process, the polymer acts as a scaffold or template to direct the formation of other materials, such as porous solids with controlled structures. The polymer is later removed, typically by calcination, leaving behind a material with a specific pore architecture. The branched nature of azetidine-based polymers can be advantageous in creating complex and hierarchical pore structures.
Azetidine-containing compounds have been developed for use in functional coatings. A notable example is a tri-functional azetidine compound used in self-curing aqueous-based polyurethane systems. researchgate.net These systems leverage the reactivity of the azetidine ring with carboxylic acid groups present in the polyurethane dispersion. This reaction leads to the formation of a cross-linked polymer network upon drying at room temperature, resulting in coatings with improved chemical resistance and performance properties like abrasion resistance, tensile strength, and flexibility. researchgate.net
Use as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral, non-racemic azetidine derivatives have emerged as powerful tools in asymmetric catalysis, serving as both chiral auxiliaries and ligands for metal catalysts. rsc.orgbirmingham.ac.ukresearchgate.net Their rigid four-membered ring structure can create a well-defined chiral environment, enabling high levels of stereocontrol in chemical reactions. rsc.org
Since the 1990s, chiral azetidine-derived ligands and organocatalysts have been successfully employed to induce asymmetry in a variety of reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net For instance, (S)-1-Phenylethylamine has been used as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org These and other C2-symmetric azetidines have been prepared and evaluated as chiral auxiliaries in asymmetric alkylation reactions. rsc.orgrsc.orgsemanticscholar.org
Furthermore, azetidine-derived ligands have been shown to be effective in metal-catalyzed asymmetric reactions. Azetidine-containing binuclear zinc catalysts, such as the AzePhenol dinuclear zinc system, have been developed for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, achieving high yields and enantioselectivities. rsc.orgnih.gov The rigidity of the azetidine scaffold in these ligands is thought to enhance the control of the catalytic pocket, leading to improved enantioselectivity. rsc.org The coordination chemistry of tridentate and quadridentate azetidine derivatives with metal ions like Cu(II) and Zn(II) has been studied to better understand their role as ligands. researchmap.jp
Intermediate in the Synthesis of Non-Medicinal Complex Organic Molecules
While specific documented syntheses employing 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol as an intermediate for non-medicinal complex molecules are not extensively reported in publicly available literature, its structural features suggest significant potential in this area. The reactivity of the azetidine ring, coupled with the functional handles of the hydroxyethyl (B10761427) and isopropyl groups, allows for its incorporation into a variety of larger, non-biologically active organic structures.
The strained azetidine ring can undergo ring-opening reactions, providing access to functionalized acyclic amines. This property is particularly useful in the synthesis of polymers and materials with tailored properties. For instance, N-alkylazetidines can undergo cationic ring-opening polymerization to form polyamines, which have applications in areas such as coatings, adhesives, and water treatment. The presence of the 3-isopropyl group could influence the steric and electronic properties of the resulting polymer.
Furthermore, the hydroxyl group of this compound can be readily functionalized. It can be converted into a good leaving group, facilitating nucleophilic substitution, or it can be used as a point of attachment for other molecular fragments. This allows for the construction of more elaborate molecules, such as macrocycles. Nitrogen-containing macrocycles, for which this compound could serve as a building block, are of interest in supramolecular chemistry for their ability to form host-guest complexes.
The azetidine nitrogen is nucleophilic and can react with various electrophiles, allowing for the introduction of diverse functionalities. This versatility makes it a candidate for the synthesis of functional materials, where the azetidine moiety can be incorporated to modulate properties like solubility, thermal stability, or coordination ability.
Table 1: Potential Synthetic Transformations of this compound for Non-Medicinal Applications
| Reaction Type | Reagents and Conditions | Potential Product | Non-Medicinal Application Area |
| Ring-Opening Polymerization | Cationic initiators (e.g., Lewis acids) | Poly(iminoethane) derivative | Functional polymers, coatings |
| N-Alkylation/Arylation | Alkyl/aryl halides, base | Quaternary azetidinium salt | Phase-transfer catalysts, ionic liquids |
| O-Functionalization | Acyl chlorides, sulfonyl chlorides | Ester or sulfonate ester | Reactive intermediate for further synthesis |
| Oxidation of Alcohol | Oxidizing agents (e.g., PCC, Swern) | Aldehyde or carboxylic acid | Building block for condensation reactions |
| Macrocyclization | Di-electrophiles (e.g., diacyl chlorides) | Aza-crown ether precursor | Host-guest chemistry, ionophores |
Potential in Analytical Chemistry for Separation or Detection (excluding biological matrices)
The application of this compound in analytical chemistry is an area of speculative but significant potential, primarily centered on its capabilities as a ligand for metal coordination and its potential incorporation into selective sorbents or sensors.
The nitrogen atom of the azetidine ring and the oxygen atom of the hydroxyethyl group can act as a bidentate ligand, capable of coordinating with various metal ions. The formation of stable metal complexes is a fundamental principle in many analytical techniques. For example, azetidine-containing ligands could be used in the following applications:
Solvent Extraction: As a chelating agent, it could be used for the selective extraction of metal ions from aqueous solutions into an organic phase. The selectivity could be tuned by the nature of the metal ion and the pH of the aqueous phase.
Ion-Selective Electrodes: Incorporation of this compound into a polymeric membrane could lead to the development of ion-selective electrodes for the potentiometric determination of specific metal ions. The azetidine moiety would provide the recognition site for the target analyte.
Chromatographic Separations: The compound could be immobilized onto a solid support, such as silica gel, to create a stationary phase for chromatography. This functionalized stationary phase could be used for the separation of metal ions or organic analytes based on their coordination or other interactions with the azetidine ligand.
Furthermore, the ability of the azetidine nitrogen to form azetidinium salts could be exploited in ion-pair chromatography, where it would act as a counter-ion for the separation of anionic species.
The synthesis of macrocyclic compounds, such as crown ethers, incorporating the this compound unit, could lead to novel ionophores with high selectivity for specific cations. These ionophores are crucial components in chemical sensors and for the separation of ions in complex matrices.
Table 2: Potential Analytical Applications of this compound and its Derivatives
| Analytical Technique | Role of the Compound | Potential Analyte |
| Solvent Extraction | Chelating ligand | Transition metal ions |
| Ion-Selective Electrodes | Ionophore in membrane | Alkali or alkaline earth metal ions |
| Gas Chromatography | Chiral stationary phase (derivatized) | Enantiomeric separation of organic compounds |
| Liquid Chromatography | Functionalized stationary phase | Metal ions, polar organic molecules |
| Ion-Pair Chromatography | Counter-ion (as azetidinium salt) | Anionic species |
| Chemical Sensors | Recognition element in a sensor layer | Metal ions, specific organic molecules |
While direct experimental evidence for these applications of this compound is not yet prevalent, the known chemistry of azetidines and related N-hydroxyethylamines provides a strong foundation for its future exploration in these non-biological domains.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Substituted Azetidinyl Alcohols
The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring. rsc.orgmedwinpublishers.com However, recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile routes to access these valuable compounds. Future research will likely focus on several key areas:
Photocatalysis: Visible light-enabled aza Paternò-Büchi reactions are emerging as a mild and efficient method for constructing the azetidine (B1206935) core. nih.gov This approach allows for the synthesis of highly functionalized azetidines from readily available imine and alkene precursors. nih.gov Further exploration of this methodology could lead to novel pathways for introducing the propan-2-yl and ethanol (B145695) substituents found in 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol.
C-H Amination: Intramolecular C-H amination reactions, often catalyzed by transition metals like palladium, provide a direct route to functionalized azetidines. rsc.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. Research in this area could focus on developing catalysts that enable the selective formation of 3-substituted azetidines.
Ring Expansion and Contraction Reactions: Ring expansion of aziridines and ring contraction of pyrrolidines are alternative strategies for azetidine synthesis. rsc.orgmedwinpublishers.com These methods can provide access to unique substitution patterns that may be difficult to achieve through other means.
Synthesis from β-Amino Alcohols: The preparation of 2-cyano azetidines from β-amino alcohols is a known method that can be expanded to access a variety of functionalized azetidine scaffolds. nih.gov This approach is particularly relevant for the synthesis of azetidinyl alcohols.
| Synthetic Methodology | Description | Potential Advantages |
| Photocatalysis (Aza Paternò-Büchi) | A [2+2] cycloaddition between an imine and an alkene, mediated by visible light, to form the azetidine ring. nih.gov | Mild reaction conditions, high functional group tolerance. nih.gov |
| Intramolecular C-H Amination | Direct formation of the azetidine ring via the insertion of a nitrogen atom into a C-H bond. rsc.org | High atom economy, potential for late-stage functionalization. |
| Ring Expansion/Contraction | Formation of the azetidine ring by expanding a three-membered ring (aziridine) or contracting a five-membered ring (pyrrolidine). rsc.orgmedwinpublishers.com | Access to diverse and complex substitution patterns. |
| From β-Amino Alcohols | Cyclization of β-amino alcohols to form the azetidine ring, often via a 2-cyano intermediate. nih.gov | Readily available starting materials, direct route to hydroxylated azetidines. nih.govmdpi.com |
Exploration of New Non-Biological Applications
While azetidine derivatives are widely explored in medicinal chemistry, their unique properties also make them attractive candidates for various non-biological applications. medwinpublishers.comresearchgate.net Future research on this compound and its analogs could venture into the following areas:
Polymer Chemistry: Azetidines can undergo ring-opening polymerization to form polyamines. researchgate.net The substituents on the azetidine ring can influence the properties of the resulting polymer. The propan-2-yl and hydroxyl groups in the target molecule could impart specific solubility, thermal, or adhesive properties to the polymer.
Energetic Materials: The strained four-membered ring of azetidines can store a significant amount of energy, making them of interest in the field of energetic materials. researchgate.net While this compound itself is unlikely to be a potent energetic material, the azetidine scaffold can be incorporated into more complex molecules with high-energy functionalities. researchgate.net
Catalysis: Chiral azetidines can serve as ligands for asymmetric catalysis. The stereocenters and functional groups of substituted azetidinyl alcohols could be tailored to create highly selective catalysts for a variety of chemical transformations.
Advanced Computational Modeling for Predictive Chemistry
Computational modeling is becoming an indispensable tool in chemical synthesis, enabling researchers to predict the outcomes of reactions and design more efficient synthetic routes. mit.edu For azetidine synthesis, which can be particularly challenging, computational approaches offer significant advantages. mit.edu
Researchers at MIT and the University of Michigan have successfully used computational models to predict which compounds will react to form azetidines via photocatalysis. mit.edu These models can calculate the frontier orbital energies of the reactants to determine the feasibility of a reaction. mit.edu This predictive power can save significant time and resources in the laboratory by avoiding trial-and-error experimentation. mit.edu
Future research in this area could involve developing more sophisticated computational models that can:
Predict the diastereoselectivity and enantioselectivity of azetidine-forming reactions.
Model the influence of different catalysts and reaction conditions on the yield and purity of the product.
Screen virtual libraries of potential starting materials to identify the most promising candidates for synthesizing novel substituted azetidinyl alcohols.
| Computational Approach | Application in Azetidine Chemistry | Key Benefit |
| Frontier Molecular Orbital (FMO) Theory | Predicting the feasibility of photocatalytic azetidine synthesis. mit.edu | Pre-screening of reactants to identify viable reaction partners. mit.edu |
| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies to understand reaction mechanisms and predict selectivity. | Gaining detailed insights into the factors that control the outcome of a reaction. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of azetidine-containing molecules in different environments (e.g., solvents, polymers). | Understanding the conformational preferences and intermolecular interactions of these compounds. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages for the synthesis of azetidines. These include improved safety, better control over reaction parameters, and the ability to scale up reactions more easily. uniba.itacs.orgnih.gov
The synthesis of functionalized azetidines using flow technology has been successfully demonstrated. uniba.itacs.orgnih.gov For example, the generation and functionalization of lithiated azetidine intermediates can be performed at higher temperatures in a flow reactor compared to traditional batch methods. uniba.itacs.orgnih.gov This allows for faster reaction times and can lead to improved yields. uniba.it
The integration of flow chemistry with automated synthesis platforms could revolutionize the discovery and development of new azetidine derivatives. Automated systems can perform a large number of reactions in a short period, allowing for the rapid screening of different reaction conditions and the creation of libraries of compounds for biological or materials science testing.
Investigation of Solid-State Chemistry and Polymorphism
The solid-state properties of a chemical compound, including its crystal structure and polymorphism (the ability to exist in multiple crystalline forms), can have a profound impact on its physical and chemical properties. For pharmaceutical compounds, polymorphism can affect solubility, bioavailability, and stability.
To date, there is limited information available on the solid-state chemistry of this compound. Future research in this area would be highly valuable and could involve:
Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of the molecules in the solid state.
Polymorph screening: To identify and characterize different crystalline forms of the compound.
Solid-state NMR and vibrational spectroscopy: To probe the local environment of the atoms in the crystal lattice.
Understanding the solid-state chemistry of this and other substituted azetidinyl alcohols will be crucial for their potential application in areas where control over physical properties is important.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, azetidine derivatives can react with isopropyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-yl group. The ethan-1-ol moiety is often incorporated via alkylation of azetidine with ethylene oxide or 2-chloroethanol. Optimization involves controlling temperature (40–80°C), solvent polarity, and stoichiometry to minimize side reactions like ring-opening of the strained azetidine .
- Characterization : Confirm structure using H/C NMR (azetidine ring protons at δ 3.2–3.8 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) and LC-MS for purity (>95%) .
Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound in academic research?
- Techniques :
- NMR Spectroscopy : Assign peaks for the azetidine ring (e.g., coupling constants for adjacent protons) and ethanol moiety (broad -OH peak at δ 1.5–2.5 ppm, exchangeable with D₂O) .
- HPLC/UPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% area).
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (e.g., m/z 172.18 for C₉H₁₉NO) .
Q. How does the strained azetidine ring influence the compound’s physicochemical properties, such as solubility and stability?
- Strain Effects : The four-membered azetidine ring increases basicity of the tertiary amine (pKa ~9–10) compared to larger rings (e.g., piperidine). This enhances water solubility at acidic pH but may reduce stability in aqueous media due to ring-opening via hydrolysis. Stability studies (e.g., 24-hour pH 1–9 buffers at 37°C) with LC-MS monitoring are recommended .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s conformational behavior?
- Approach :
DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict favored conformers (e.g., chair vs. boat for azetidine).
X-ray Crystallography : Compare with experimental data (e.g., SHELXL refinement ) to validate intramolecular H-bonding between the -OH and azetidine nitrogen.
Dynamic NMR : Analyze temperature-dependent H NMR in DMSO-d₆ to detect ring-flipping barriers (ΔG‡ ~50–60 kJ/mol) .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate this compound’s potential as a bioactive scaffold?
- Experimental Design :
- Analog Synthesis : Modify the isopropyl group (e.g., cyclopropyl, tert-butyl) or ethanol chain (e.g., elongation to propanol).
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd).
- MD Simulations : Dock compounds into protein active sites (e.g., AutoDock Vina) to correlate steric/electronic effects with activity .
Q. What methodologies address discrepancies in stability data across different batches or synthetic routes?
- Root-Cause Analysis :
- Impurity Profiling : Use HRMS to identify byproducts (e.g., azetidine ring-opened aldehydes).
- Accelerated Stability Testing : Expose batches to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- DoE (Design of Experiments) : Vary reaction parameters (e.g., solvent, catalyst) to isolate instability sources (e.g., trace metals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
